

# structural analogs of 6-Methylbenzo[d]dioxol-5-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B1281390

[Get Quote](#)

An In-depth Technical Guide on the Core Structural Analogs of 6-Methylbenzo[d]dioxol-5-amine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

6-Methylbenzo[d]dioxol-5-amine is a substituted aniline derivative featuring the benzodioxole ring system. While detailed research on this specific compound is limited in publicly available literature, its structural motifs are present in a wide array of pharmacologically active molecules.<sup>[1][2]</sup> The benzodioxole moiety is a key pharmacophore in compounds known to interact with monoaminergic systems and is also a structural component in various natural products and synthetic drugs.<sup>[1][3][4][5]</sup> This guide provides a comprehensive overview of the core structural analogs of 6-Methylbenzo[d]dioxol-5-amine, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information is collated from studies on related compounds to provide a foundational framework for future research and development.

## Key Structural Analog Classes and Biological Activities

The structural backbone of 6-Methylbenzo[d]dioxol-5-amine is found in several classes of compounds, each with distinct biological activities. This section will explore two prominent

classes: N-substituted phenethylamines (MDMA analogs) and quinazoline derivatives.

## N-Substituted Phenethylamine Analogs (MDMA and Bioisosteres)

Analogs of 3,4-Methylenedioxymethamphetamine (MDMA), which share the core methylenedioxy- moiety, are extensively studied for their potent effects on monoamine transporters. Research into bioisosteric analogs, where the methylenedioxy group is replaced by other functionalities, aims to improve the pharmacological profile by reducing off-target effects.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro activity of MDMA and its bioisosteric analogs at human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. The data is presented as IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit 50% of transporter activity. A lower IC<sub>50</sub> value indicates greater potency.[\[6\]](#)

| Compound | hSERT IC <sub>50</sub><br>( $\mu$ M) | hDAT IC <sub>50</sub><br>( $\mu$ M) | hNET IC <sub>50</sub><br>( $\mu$ M) | DAT/SERT<br>Ratio |
|----------|--------------------------------------|-------------------------------------|-------------------------------------|-------------------|
| MDMA     | 1.2 $\pm$ 0.2                        | 8.3 $\pm$ 1.1                       | 0.8 $\pm$ 0.1                       | 1 : 6.9           |
| ODMA     | 1.8 $\pm$ 0.3                        | 12.1 $\pm$ 2.5                      | 1.1 $\pm$ 0.2                       | 1 : 6.7           |
| TDMA     | 2.5 $\pm$ 0.4                        | 15.2 $\pm$ 3.1                      | 1.5 $\pm$ 0.3                       | 1 : 6.1           |
| SeDMA    | 2.1 $\pm$ 0.5                        | 13.5 $\pm$ 2.8                      | 1.3 $\pm$ 0.2                       | 1 : 6.4           |

Data represents mean  $\pm$  SD from at least three independent experiments. Data sourced from studies on MDMA and its bioisosteres.[\[6\]](#)[\[8\]](#)

These analogs show similar activity at monoamine transporters but exhibit decreased agonist activity at 5-HT<sub>2A/2B/2C</sub> receptors, which may lead to a more favorable safety profile.[\[6\]](#)[\[7\]](#)

## Quinazoline-Based Analogs

The 1,3-benzodioxole moiety can be incorporated into more complex heterocyclic systems, such as the 4-aminoquinazoline scaffold, which is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10][11] These compounds often target receptor tyrosine kinases like EGFR and VEGFR, which are implicated in cancer.[10][11]

#### Quantitative Data: Anticancer Activity of Quinazoline Analogs

The table below presents the anti-proliferative effects of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine analogs against various cancer cell lines, with IC<sub>50</sub> values indicating the concentration required to inhibit 50% of cell growth.[9]

| Analog                                              | Target Cell Line  | IC <sub>50</sub> (μM) | Reference Compound | Reference IC <sub>50</sub> (μM) |
|-----------------------------------------------------|-------------------|-----------------------|--------------------|---------------------------------|
| Analog 1 (3-Chloro-4-(4-fluorophenyl)-              | H1975 (NSCLC)     | 0.0075                | Erlotinib          | 0.002                           |
| Analog 2 (4-((Thiazol-2-yl)methoxy)-3-chlorophenyl) | Not Specified     | Potent Activity       | -                  | -                               |
| Analog 3 (4-Fluorophenyl)                           | Not Specified     | Potent Activity       | -                  | -                               |
| Analog 5 (Lapatinib)                                | EGFR Kinase Assay | 0.003                 | -                  | -                               |

Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.[9]

## Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 6-Methylbenzo[d]dioxol-5-amine analogs.

## Synthesis Protocols

### Protocol 2.1.1: General Synthesis of N-Methylbenzo[d]dioxol-5-amine via Reductive Amination[12]

This protocol describes a common method for the synthesis of N-methylated anilines.

- **Imine Formation:** To a solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2 hours.
- **Reduction:** Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
- **Purification:** Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

### Protocol 2.1.2: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine[13]

This protocol outlines the synthesis of a quinazoline-based analog.

- **Reaction Setup:** To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add (1,3-benzodioxol-5-yl)methanamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, allow the mixture to cool to room temperature to allow for the formation of a precipitate.
- **Purification:** Collect the precipitate by filtration, wash with cold 2-propanol, and then with a mixture of ethyl acetate and hexane. The solid can be further purified by recrystallization or column chromatography.

## In Vitro Biological Evaluation Protocols

### Protocol 2.2.1: Monoamine Transporter Uptake Inhibition Assay[6][8]

This assay is used to determine the potency of compounds at inhibiting monoamine transporters.

- Cell Culture: Use HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.
- Assay Execution: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells and pre-incubate them with various concentrations of the test compound.
- Substrate Addition: Add a radiolabeled substrate (e.g., [<sup>3</sup>H]5-HT for hSERT, [<sup>3</sup>H]MPP+ for hDAT and hNET) and incubate for a short period (typically 1-5 minutes).
- Termination and Quantification: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the radioactivity using liquid scintillation counting.
- Data Analysis: Calculate the IC<sub>50</sub> values by performing a non-linear regression analysis of the concentration-response curves.

### Protocol 2.2.2: Receptor Binding Assay[1]

This protocol provides a general method for assessing the binding affinity of a compound to a specific receptor or transporter.

- Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the target transporter (SERT, DAT, or NET). Prepare membrane fractions through homogenization and centrifugation.
- Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [<sup>3</sup>H]citalopram for SERT) and a range of concentrations of the test compound.
- Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.[1]

#### Protocol 2.2.3: In Vitro Metabolism Studies[1]

This protocol is used to assess the metabolic stability of a compound.

- Incubation: Incubate the test compound with human liver microsomes in the presence of NADPH.
- Sample Preparation: At various time points, quench the reaction and extract the metabolites.
- Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[1]

## Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes and pathways.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N-Methylbenzo[d]dioxol-5-amine.



[Click to download full resolution via product page](#)

Caption: General workflow for receptor binding assays.



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the EGFR signaling pathway.

## Structure-Activity Relationships (SAR)

While comprehensive SAR studies on 6-Methylbenzo[d]dioxol-5-amine are not available, general principles can be inferred from related structures.

- **Substitution on the Amine:** In many classes of biologically active amines, the nature of the substituent on the nitrogen atom is critical for activity. For instance, N-methylation can alter potency and selectivity for monoamine transporters.[\[14\]](#)
- **Substitution on the Benzodioxole Ring:** The position and nature of substituents on the benzodioxole ring can significantly influence biological activity. For example, in a series of 5-substituted benzo[d]dioxole derivatives, the substituent at the 5-position was crucial for anticonvulsant activity.[\[15\]](#) The introduction of a nitro group at the 6-position of the MDP moiety has been shown to offer cardioprotective effects in some contexts.[\[5\]](#)

- Bioisosteric Replacement: Replacing the benzodioxole ring with other heterocyclic systems can modulate the metabolic profile and receptor interactions of the molecule.[6] This strategy is employed to reduce the potential for metabolic demethylenation, which can lead to the formation of reactive metabolites.[6][8]

## Conclusion and Future Directions

6-Methylbenzo[d]dioxol-5-amine represents a chemical scaffold with significant potential for the development of novel therapeutic agents. Although direct research on this compound is sparse, the extensive studies on its structural analogs in the phenethylamine and quinazoline classes provide a robust foundation for future investigations. The data and protocols summarized in this guide highlight the potential for these compounds to act as potent modulators of monoamine transporters and protein kinases.

Future research should focus on:

- Synthesis and Characterization: The development of efficient and scalable synthetic routes for 6-Methylbenzo[d]dioxol-5-amine and its novel derivatives.
- Pharmacological Profiling: A comprehensive evaluation of these new compounds against a broad panel of biological targets, including monoamine transporters, GPCRs, and protein kinases.
- Metabolic and Toxicological Assessment: In vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of promising lead compounds.

By leveraging the knowledge from structurally related molecules, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 6-Methylbenzo[d][1,3]dioxol-5-amine | 62052-49-7 | Benchchem [benchchem.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxophenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [biorxiv.org](http://biorxiv.org) [biorxiv.org]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [structural analogs of 6-Methylbenzo[d]dioxol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281390#structural-analogs-of-6-methylbenzo-d-dioxol-5-amine>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)